(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Thrombin inhibition Arginine mimetic Serine protease pharmacophore

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (CAS 441044-11-7), also referred to as (2R,4R)-N-Boc-4-hydroxypipecolic acid, is a chiral non‑proteinogenic amino acid derivative featuring a piperidine ring with trans‑oriented hydroxyl (4‑position) and carboxyl (2‑position) substituents, and a tert‑butoxycarbonyl (Boc) protecting group at the ring nitrogen. It belongs to the 4‑hydroxypipecolic acid family, a class of conformationally constrained scaffolds employed in peptidomimetic design, protease inhibitor development, and solid‑phase peptide synthesis.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 441044-11-7
Cat. No. B008389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
CAS441044-11-7
Synonyms(2R,4R)-4-Hydroxy-1,2-piperidinedicarboxylic acid 1-(tert-butyl) ester
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
InChIKeyGCAZZUFIDGXTDA-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (CAS 441044-11-7): Chiral Building Block Procurement Guide


(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (CAS 441044-11-7), also referred to as (2R,4R)-N-Boc-4-hydroxypipecolic acid, is a chiral non‑proteinogenic amino acid derivative featuring a piperidine ring with trans‑oriented hydroxyl (4‑position) and carboxyl (2‑position) substituents, and a tert‑butoxycarbonyl (Boc) protecting group at the ring nitrogen [1]. It belongs to the 4‑hydroxypipecolic acid family, a class of conformationally constrained scaffolds employed in peptidomimetic design, protease inhibitor development, and solid‑phase peptide synthesis [2]. The compound is commercially supplied as a white to off‑white powder with typical purities of ≥95% (HPLC/NMR) and is stored at ambient temperature with desiccation .

Why Generic Substitution Fails for (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (CAS 441044-11-7)


Substituting this compound with a different stereoisomer, an unprotected analog, or a racemic mixture is not scientifically equivalent. The (2R,4R) configuration establishes a trans relationship between the 2‑carboxyl and 4‑hydroxyl groups, which dictates the spatial orientation of hydrogen‑bond donors/acceptors critical for target recognition [1]. For example, the (2R,4R)‑4‑methyl‑pipecolic acid scaffold is the pharmacophoric core of the approved thrombin inhibitor argatroban, demonstrating that (2R,4R) stereochemistry is essential for binding to the S1 pocket of serine proteases [2]. The cis diastereomer (2R,4S) presents a fundamentally different projection of the hydroxyl group and is utilized in distinct chemotypes, such as CCR1 antagonists and TACE inhibitors, where the cis geometry is required [3]. Without the defined (2R,4R) trans configuration, the resulting peptidomimetic would adopt an altered backbone trajectory, potentially ablating target affinity or selectivity.

Product-Specific Quantitative Evidence for (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (441044-11-7) vs. Closest Analogs


Stereochemical Configuration: (2R,4R) trans vs. (2R,4S) cis Geometry Dictates Protease Pharmacophore Compatibility

The (2R,4R) trans-4-hydroxy configuration places the 2‑carboxyl group and the 4‑hydroxyl group on opposite faces of the piperidine ring, a spatial arrangement that mimics the geometry required for binding to the S1 specificity pocket of thrombin and related trypsin‑like serine proteases [1]. The clinical anticoagulant argatroban is constructed from (2R,4R)-4‑methyl‑pipecolic acid, confirming that the (2R,4R) absolute stereochemistry, not merely trans geometry, is the recognized pharmacophore [2]. In contrast, the cis-(2R,4S) diastereomer directs the hydroxyl group into the same face as the carboxyl, yielding a scaffold exploited for entirely different targets such as CCR1 chemokine receptors and TNF‑α converting enzyme, where cis geometry is a structural requirement [3].

Thrombin inhibition Arginine mimetic Serine protease pharmacophore Conformationally constrained peptidomimetic

Chiral Purity: Optical Rotation Defines Enantiomeric Identity vs. (2S,4S) Mirror Image

The (2R,4R) enantiomer and its mirror image (2S,4S) are non‑superimposable and exhibit equal but opposite optical rotations. The (2S,4R) cis enantiomer (CAS 175671-49-5) has a reported optical rotation of [α]D²⁵ = -25° ± 3° (c=1, MeOH) from a commercial supplier . While a directly measured optical rotation for the (2R,4R) target in the same solvent is not routinely published in vendor literature, the enantiomeric relationship mandates an approximately equal magnitude with opposite sign (expected [α]D²⁵ ≈ +25°). The target compound is commercially supplied with ≥97% purity (HPLC) and the (2R,4R) configuration is verified by ¹H‑NMR and chiral HPLC . The key synthetic paper producing all four diastereomers reports that each was crystallized to optical purity and produced in 100 g quantities, confirming scalable access to configurationally homogeneous material [1].

Chiral purity Optical rotation Enantiomeric excess Asymmetric synthesis

Physicochemical Property Differentiation: Computed LogP and Solubility vs. Unprotected 4‑Hydroxypipecolic Acid

The Boc protecting group significantly alters the lipophilicity of the parent 4‑hydroxypipecolic acid scaffold. The target compound has a computed consensus Log Po/w of 0.57 and an estimated aqueous solubility of approximately 8.1 mg/mL (ESOL LogS = -1.48) . In contrast, unprotected (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (CAS 189385-64-6, MW 145.16) is considerably more hydrophilic, with a LogP approximately -0.49 and significantly higher water solubility . The increased lipophilicity of the Boc-protected form facilitates organic‑phase reactions and chromatographic purification during multi‑step syntheses, while the acid‑labile Boc group can be quantitatively removed (TFA/DCM or HCl/dioxane) to reveal the free amino acid when desired [1].

Lipophilicity Solubility Physicochemical properties Boc protection effect

Protecting Group Orthogonality: Boc vs. Fmoc Strategy in Solid‑Phase Peptide Synthesis

The Boc protecting group on the piperidine nitrogen is orthogonal to the base‑labile Fmoc group commonly used in solid‑phase peptide synthesis (SPPS). This enables incorporation of the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold into peptides synthesized via either Boc/Bzl or Fmoc/tBu strategies, provided the 2‑carboxyl group is appropriately protected as a compatible ester [1]. In contrast, the corresponding Fmoc-protected analog (e.g., (2R,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid) is limited to Fmoc‑SPPS and cannot be used in Boc‑SPPS without a protection group switch. The Boc group is cleaved under acidic conditions (TFA, HCl/dioxane, or HBr/AcOH), while the Fmoc group requires basic conditions (piperidine/DMF), providing chemists with options for selective deprotection in complex sequences [2]. The related (2S,4R) analog is commercially supplied with both Boc (≥98% purity) and Fmoc protection, but the (2R,4R) stereoisomer is predominantly available as the Boc derivative, making it the default choice for researchers needing the trans‑(2R,4R) geometry with acid‑labile nitrogen protection .

Solid-phase peptide synthesis Orthogonal protection Boc/Bzl vs. Fmoc/tBu strategy Deprotection conditions

Scalable Chemoenzymatic Access to All Four Diastereomers: The (2R,4R) Isomer as Part of a Drug Discovery Chiral Toolkit

A foundational paper by Lloyd et al. (2002) demonstrated the chemoenzymatic synthesis of all four diastereoisomers of 4‑hydroxypipecolic acid in N‑Boc protected form, each produced at 100 g scale with crystallization to optical purity [1]. This work explicitly establishes that the (2R,4R) diastereomer is not a niche compound but rather one component of a systematic chiral scaffold library designed for drug discovery. The methodology uses proprietary acylases for kinetic resolution, followed by acyliminium ion cyclization and enzyme‑catalyzed hydrolysis to differentiate the diastereomers, which are then separated by partition. This industrial‑scale route contrasts with earlier academic syntheses that produced only a single diastereomer in low overall yield (e.g., 66% over seven steps for cis-(2S,4R) from D‑glucoheptono‑1,4‑lactone [2]), and with the CN101712645B patent route for (2R,4R)-4-methyl‑pipecolic acid which focuses on the methyl analog rather than the hydroxyl derivative [3].

Chemoenzymatic synthesis Diastereomer resolution Chiral scaffold library Drug discovery

Best Application Scenarios for (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid (441044-11-7) Based on Quantified Evidence


Synthesis of (2R,4R)-Configured Serine Protease Inhibitors (Thrombin, Factor Xa, Trypsin)

The (2R,4R) trans configuration of this building block directly maps onto the pharmacophore of argatroban‑class thrombin inhibitors, where the 2‑carboxyl group engages the S1 arginine‑binding pocket and the 4‑substituent modulates potency and selectivity [1]. Researchers developing direct thrombin inhibitors, Factor Xa inhibitors, or trypsin‑like serine protease inhibitors should select this compound as the rigid pipecolic acid core, as alternative stereoisomers would not present the correct spatial orientation of the carboxyl and hydroxyl groups required for S1‑site recognition [2]. The Boc protection allows late‑stage deprotection and coupling to arginine mimetics or sulfonamide capping groups following established argatroban synthetic routes.

Conformationally Constrained Peptidomimetics Requiring trans-4-Hydroxy Geometry for β-Turn Mimicry

The trans relationship between 2‑COOH and 4‑OH on the piperidine ring enforces an extended backbone conformation that can mimic β‑strand or polyproline II helix geometries in peptides [1]. When incorporated into peptidomimetics, the (2R,4R) scaffold restricts ϕ and ψ dihedral angles more stringently than the corresponding proline or pipecolic acid analogs, enhancing target selectivity by reducing conformational entropy [2]. This compound is preferred over the (2R,4S) cis isomer for applications requiring a linear projection of the N‑ and C‑termini, as the cis isomer induces a kinked backbone trajectory incompatible with extended binding modes.

Boc‑SPPS or Orthogonal Deprotection Strategies for Multi‑Functionalized Peptide Libraries

The acid‑labile Boc group on the piperidine nitrogen permits selective deprotection in the presence of base‑labile Fmoc or Alloc groups, enabling sequential functionalization of the piperidine ring nitrogen in complex peptide sequences [1]. With a computed LogP of 0.6, the Boc‑protected amino acid partitions favorably into organic solvents for solution‑phase coupling reactions, while the 4‑hydroxyl group can be selectively acylated, alkylated, or oxidized prior to peptide assembly [2]. This compound is the reagent of choice for constructing peptide libraries where the piperidine nitrogen must remain protected during Fmoc‑SPPS elongation and be unmasked only at the final step for capping or cyclization.

Chiral Scaffold Libraries for Systematic Stereochemical SAR Exploration

Because all four diastereomers of N‑Boc‑4‑hydroxypipecolic acid are commercially accessible following the scalable chemoenzymatic synthesis reported by Lloyd et al. [1], the (2R,4R) isomer can be directly compared against its (2S,4S) enantiomer and the two cis diastereomers (2R,4S) and (2S,4R) in parallel biological assays [2]. This enables systematic exploration of stereochemical SAR without synthetic bottleneck. Procurement teams supporting medicinal chemistry groups should stock all four stereoisomers to enable rapid hit‑to‑lead optimization when a 4‑hydroxypipecolic acid motif is identified from screening or virtual docking studies.

Quote Request

Request a Quote for (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.